(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
Description
This compound features a hybrid structure combining an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and a piperazine moiety linked to a 2-fluorophenyl group at position 2. The imidazo-thiazole scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications, while the piperazine ring enhances binding affinity to neurotransmitter receptors (e.g., serotonin and dopamine receptors) . The fluorophenyl substituents likely improve metabolic stability and selectivity by modulating electronic and steric properties .
Properties
IUPAC Name |
[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4OS/c23-16-7-5-15(6-8-16)18-13-28-20(14-30-22(28)25-18)21(29)27-11-9-26(10-12-27)19-4-2-1-3-17(19)24/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWHTKCTWZZNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a novel derivative within the imidazo[2,1-b]thiazole class, which has gained attention for its potential biological activities, particularly against various pathogens. This article synthesizes findings from diverse sources regarding its biological activity, including antimycobacterial properties and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[2,1-b]thiazole core and a piperazine moiety. Its molecular formula is , with a molecular weight of approximately 367.41 g/mol. The presence of fluorine atoms in the phenyl rings is significant for enhancing biological activity.
Biological Activity Overview
Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit various biological activities, including:
- Antimycobacterial Activity : Several studies have demonstrated that imidazo[2,1-b]thiazole derivatives possess significant activity against Mycobacterium tuberculosis (Mtb). For instance, compounds similar to the target molecule have shown IC50 values ranging from 2.03 μM to 7.05 μM against Mtb H37Ra .
- Antiviral Activity : Some derivatives have been evaluated for antiviral properties against viruses such as Coxsackie B4 and Feline coronavirus, showing promising results .
Antimycobacterial Activity
A study conducted on various imidazo[2,1-b]thiazole derivatives revealed that compounds with structural similarities to the target molecule demonstrated potent antimycobacterial effects. The most active compounds were characterized by their ability to selectively inhibit Mtb while sparing non-tuberculous mycobacteria (NTM). The structure-activity relationship (SAR) indicated that modifications on the phenyl rings significantly affected potency.
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| IT10 | 2.32 | High |
| IT06 | 2.03 | High |
| IT13 | >100 | Low |
Antiviral Activity
In another investigation, derivatives were screened for antiviral efficacy. Compounds similar to the target showed effectiveness against Coxsackie B4 virus with IC50 values indicating moderate potency . This suggests potential for broader therapeutic applications beyond antimycobacterial activity.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Antimycobacterial Activity : A series of imidazo[2,1-b]thiazole derivatives were synthesized and tested against Mtb using the BACTEC 460 system. The most active compound exhibited a minimum inhibitory concentration (MIC) of 6.25 mg/ml .
- Evaluation of Antiviral Properties : A study assessed several derivatives against viral strains in mammalian cell cultures, finding notable activity in some compounds which could inform future drug development strategies .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of these compounds with target enzymes involved in Mtb metabolism. The results indicated favorable interactions with InhA and CYP121, which are critical for Mtb survival and replication . This supports the hypothesis that structural modifications can enhance binding affinity and selectivity.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds containing imidazo-thiazole structures. For instance, derivatives with similar scaffolds have been evaluated for their effectiveness in picrotoxin-induced convulsion models. The structure-activity relationship (SAR) analyses indicate that modifications to the thiazole and piperazine components significantly influence anticonvulsant efficacy. In particular, compounds featuring electron-withdrawing groups on the phenyl rings have demonstrated enhanced activity .
Anticancer Properties
The anticancer potential of imidazo-thiazole derivatives has been extensively investigated, with several studies reporting significant growth-inhibitory effects against various cancer cell lines. For example, thiazole-pyridine hybrids exhibited promising anti-breast cancer activity, outperforming standard chemotherapeutic agents like 5-fluorouracil . The presence of specific substituents, such as chlorine or fluorine atoms on the aromatic rings, has been correlated with increased cytotoxicity against tumor cells .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the therapeutic potential of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone. Key insights from SAR studies include:
- Substituent Effects : The introduction of halogen atoms (F, Cl) on the phenyl rings tends to enhance both anticonvulsant and anticancer activities.
- Linker Variations : Modifications to the piperazine linker can impact the pharmacokinetic properties and receptor binding affinities of the compounds.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including cyclization and amide formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compounds.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Anticonvulsant Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | [Structure A] | High | Moderate |
| Compound B | [Structure B] | Moderate | High |
| This compound | [Current Compound Structure] | High | High |
Comparison with Similar Compounds
Compound A : {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone ()
- Structural Differences: Replaces the imidazo-thiazole core with a thieno-pyrazole system.
- Synthesis : Synthesized from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine, highlighting efficient coupling strategies for fluorinated aryl-piperazines .
- Bioactivity: Not explicitly reported, but thieno-pyrazoles are associated with kinase inhibition and anti-inflammatory activity.
Compound B : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone ()
- Structural Differences : Substitutes the imidazo-thiazole with a thiophene ring and introduces a trifluoromethyl group.
- Synthesis : Prepared via HOBt/TBTU-mediated coupling of 1-(4-(trifluoromethyl)phenyl)piperazine and thiophene-2-carboxylic acid .
- Bioactivity : Piperazine-thiophene hybrids are often explored as serotonin receptor antagonists .
Imidazo-Thiazole Derivatives
Compound C : (6-Methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone ()
- Structural Differences : Lacks fluorophenyl substituents; instead, a methyl group is present at position 6 of the imidazo-thiazole.
- Synthesis: Similar coupling strategies but with non-fluorinated precursors.
- Bioactivity : Methyl-substituted imidazo-thiazoles are reported in PubChem for antiviral applications .
Compound D : 1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one ()
- Structural Differences : Contains a benzoimidazo-triazole core with bromophenyl and thiophene substituents.
- Synthesis : Follows general procedure C at 40°C, emphasizing brominated aryl groups for enhanced halogen bonding .
Key Comparative Data
Research Findings and Implications
- Fluorination Impact: Fluorine atoms in the target compound’s aryl groups may enhance metabolic stability compared to non-fluorinated analogs like Compound C .
- Piperazine Diversity : The 2-fluorophenyl-piperazine in the target compound contrasts with the trifluoromethyl-phenyl group in Compound B, suggesting divergent receptor selectivity profiles .
- Synthetic Flexibility : The target compound’s synthesis likely parallels methods in and , utilizing carbodiimide-based coupling for amide bond formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
